molecular formula C6H4BrN3S B10798493 6-Bromothieno[3,2-d]pyrimidin-4-amine

6-Bromothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B10798493
M. Wt: 230.09 g/mol
InChI Key: VKZWSZNMIMJBJX-UHFFFAOYSA-N
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Description

OSM-S-139 is a compound belonging to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

The synthesis of OSM-S-139 involves constructing the thienopyrimidine scaffold. . This method maintains workable yields of around 50%.

Chemical Reactions Analysis

OSM-S-139 undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenated intermediates and can be facilitated by reagents like sodium iodide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

OSM-S-139 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. These compounds share a similar scaffold but differ in their substituents and overall activity. For instance, OSM-S-106 has shown potent antimalarial activity, while OSM-S-137 has been found to have varying degrees of activity depending on the specific substitutions made . The uniqueness of OSM-S-139 lies in its specific inhibition of PfAsnRS and its low toxicity profile.

Similar Compounds

  • OSM-S-106
  • OSM-S-137
  • OSM-S-294
  • OSM-S-369

These compounds have been studied within the Open Source Malaria project and have shown varying degrees of activity against malaria parasites .

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

6-bromothieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C6H4BrN3S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H,(H2,8,9,10)

InChI Key

VKZWSZNMIMJBJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CN=C2N)Br

Origin of Product

United States

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